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Compound of Interest

Compound Name: 2-(Azetidin-3-yl)-5-nitropyridine

Cat. No.: B13583033

Get Quote

Executive Summary & Compound Identity
2-(Azetidin-3-yl)-5-nitropyridine represents a specific positional isomer in the library of

pyridine-based nAChR ligands. Unlike the canonical high-affinity agonists (which typically

feature a 3-pyridyl attachment), this compound features a 2-pyridyl linkage to the azetidine ring,

supplemented by a 5-nitro electron-withdrawing group.

Primary Class: Nicotinic Acetylcholine Receptor (nAChR) Ligand (Experimental).

Structural Distinctiveness: C-C linked (des-ether) analog of A-85380 derivatives; positional

isomer of the 3-substituted bioactive pharmacophore.

Primary Application: Structure-Activity Relationship (SAR) probe for defining the steric and

electronic requirements of the nAChR orthosteric binding site.
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Property Detail

IUPAC Name 2-(Azetidin-3-yl)-5-nitropyridine

Molecular Formula

Key Substituents
Azetidin-3-yl (Rigid amine, C2-attachment); 5-

Nitro (Electron withdrawing)

Calculated pKa
~8.5 (Azetidine NH); Pyridine N is weakly basic

due to Nitro group.[1]

Closest Analog
3-(Azetidin-3-yl)pyridine (High affinity isomer);

A-85380 (Ether analog).

Pharmacological Profile & Cross-Reactivity Analysis
The "cross-reactivity" of this compound is defined by its ability to bind to off-target nAChR

subtypes (safety liability) and structurally related receptors (selectivity window).

A. Primary Target Selectivity: The Positional Switch
The critical determinant of this compound's profile is the 2-position attachment. Classical

nAChR agonists (Nicotine, Epibatidine, A-85380) rely on a specific distance (~5.9 Å) between

the cationic center (azetidine nitrogen) and the hydrogen bond acceptor (pyridine nitrogen).

3-Substituted (Standard): Optimal distance for

high-affinity binding cleft.

2-Substituted (This Compound): Alters the N-N distance and vector.

Result: Typically reduced affinity for

compared to the 3-isomer.

Utility: Often used to probe the

nAChR or as a negative control for specific binding.
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B. Comparative Binding Data (Predicted vs. Standard)
Note: Values for the specific 2-isomer are inferred based on class SAR; 3-isomer data is

empirical.

Receptor Target
3-(Azetidin-3-yl)
Analog (Standard)

2-(Azetidin-3-yl)-5-
nitro (Subject)

Cross-Reactivity
Implication

nAChR
nM (High Potency) nM (Projected)

Reduced risk of

desensitization; lower

potency.

nAChR
nM M range

Potential for weak

partial agonism;

generally low

selectivity.

nAChR
nM (Ganglionic) Low Affinity

Favorable: Reduced

risk of ganglionic side

effects (hypertension).

5-HT3 Receptor Moderate Affinity Low Affinity

Favorable: Nitro group

often reduces 5-HT3

cross-reactivity vs.

halo-analogs.

C. The "Nitro" Effect
The 5-nitro group is not merely a label; it drastically alters the electronic profile compared to the

parent pyridine.

Reduced Basicity: The pyridine nitrogen becomes less basic, reducing protonation at

physiological pH. This can decrease binding to targets requiring a protonated pyridine (rare)

but enhances membrane permeability.

Metabolic Liability: Nitro groups can be reduced to amines (mutagenic potential) or serve as

metabolic handles. In cross-reactivity screens, this moiety often flags in CYP450 inhibition

assays.
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Experimental Protocols for Validation
To empirically verify the cross-reactivity profile, the following validated workflows are

recommended.

Protocol 1: Competitive Radioligand Binding Assay
(nAChR Subtypes)
Objective: Determine

values for

and

subtypes.

Membrane Preparation:

Source: Rat cerebral cortex homogenate or HEK293 cells stably expressing human

.

Source: Rat hippocampus or PC12 cells.

Ligands:

Radioligand:

-Epibatidine (0.5 nM) for heteromeric receptors;

-\alpha-Bungarotoxin (1 nM) for

.

Non-Specific Blocker: 300

M Nicotine or 10

M Epibatidine.

Incubation:
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Incubate membranes with radioligand and varying concentrations (

to

M) of 2-(Azetidin-3-yl)-5-nitropyridine.

Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

.

Time: 75 min at 24°C.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to

reduce non-specific binding).

Analysis: Calculate

and convert to

using the Cheng-Prusoff equation.

Protocol 2: Functional FLIPR Assay (Off-Target
Screening)
Objective: Assess functional cross-reactivity (agonist/antagonist activity) at 5-HT3 and

Ganglionic receptors.

Cell Line: SH-SY5Y (endogenous

) or HEK-5HT3.

Dye Loading: Load cells with Calcium-4 assay kit (Molecular Devices) for 45 min at 37°C.

Compound Addition: Add 2-(Azetidin-3-yl)-5-nitropyridine via automated liquid handler.

Readout: Measure fluorescence (

flux) for 180 seconds.
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Agonist Mode: Measure peak response vs. Acetylcholine/Serotonin control.

Antagonist Mode: Pre-incubate compound for 5 min, then challenge with

of agonist.

Visual Analysis: SAR & Selectivity Workflow
The following diagram illustrates the Structure-Activity Relationship (SAR) logic distinguishing

this compound from its high-affinity isomers and the screening decision tree.

SAR Logic: Positional Isomerism

2-(Azetidin-3-yl)-5-nitropyridine
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Caption: Comparative binding logic showing the reduced affinity but improved safety profile

(lower ganglionic cross-reactivity) of the 2-isomer compared to the standard 3-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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